

Application Notes and Protocols for Measuring MSN-50 Efficacy

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Compound of Interest

Compound Name: MSN-50

Cat. No.: B609352

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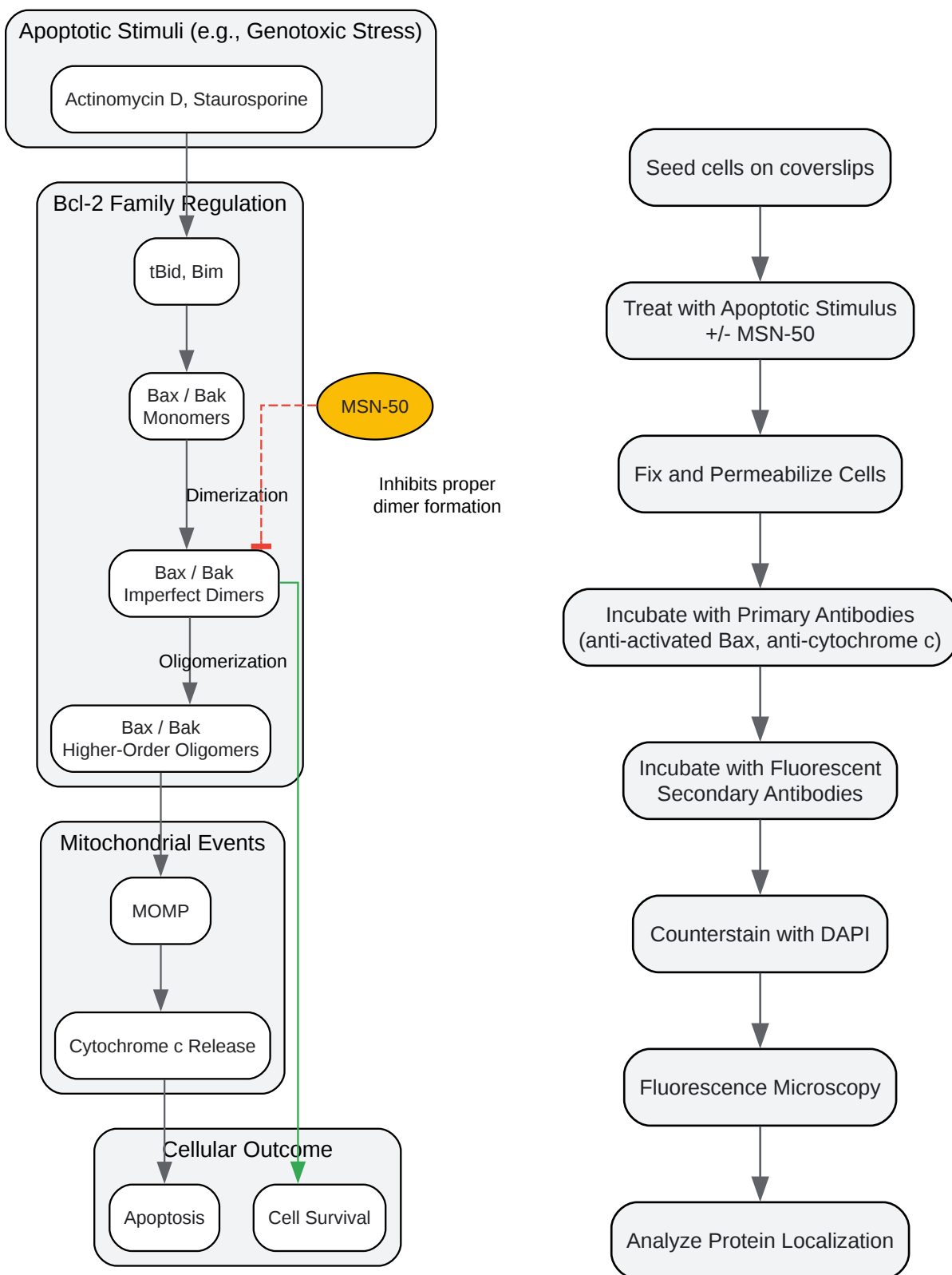
For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-50 is a novel small molecule inhibitor of the pro-apoptotic proteins Bax and Bak.^{[1][2]} These proteins are key regulators of the intrinsic pathway of apoptosis, and their inhibition presents a promising therapeutic strategy for a variety of diseases characterized by excessive cell death, including neurodegenerative disorders and ischemia-reperfusion injury.^[1] **MSN-50** has been shown to prevent the oligomerization of Bax and Bak, a critical step leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like cytochrome c.^[1] These application notes provide detailed protocols for assessing the efficacy of **MSN-50** in both in vitro and cellular models.

Mechanism of Action: Inhibition of Bax/Bak Oligomerization

MSN-50 exerts its anti-apoptotic effect by directly interfering with the activation and subsequent oligomerization of Bax and Bak at the mitochondrial outer membrane. This prevents the formation of pores that lead to the release of mitochondrial contents and commitment to apoptosis.



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References

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- 2. Pharmacological inhibition of Bax-induced cell death: Bax-inhibiting peptides and small compounds inhibiting Bax - PMC [pmc.ncbi.nlm.nih.gov]
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